molecular formula C8H10BClO4 B1388832 (4-Chloro-2,6-dimethoxyphenyl)boronic acid CAS No. 1067228-90-3

(4-Chloro-2,6-dimethoxyphenyl)boronic acid

Cat. No. B1388832
CAS RN: 1067228-90-3
M. Wt: 216.43 g/mol
InChI Key: VNYKXENLVGSAOC-UHFFFAOYSA-N
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Description

“(4-Chloro-2,6-dimethoxyphenyl)boronic acid” is a boronic acid derivative with the molecular formula C8H10BClO4 . It is a solid substance with a molecular weight of 216.424 . The compound is stored in a dry environment at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “(4-Chloro-2,6-dimethoxyphenyl)boronic acid” is 1S/C8H10BClO2/c1-5-3-7 (10)4-6 (2)8 (5)9 (11)12/h3-4,11-12H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(4-Chloro-2,6-dimethoxyphenyl)boronic acid” is a solid substance . Its physical and chemical properties, such as melting point, boiling point, and solubility, are not detailed in the retrieved data.

Safety and Hazards

“(4-Chloro-2,6-dimethoxyphenyl)boronic acid” is considered hazardous. Safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

Boronic acids, including “(4-Chloro-2,6-dimethoxyphenyl)boronic acid”, have been growing in interest due to their potential applications in medicinal chemistry . They have shown various activities such as anticancer, antibacterial, and antiviral activity, and even their application as sensors and delivery systems . Therefore, it is expected that the studies with boronic acids will be extended in order to obtain new promising drugs shortly .

Mechanism of Action

Target of Action

The primary target of (4-Chloro-2,6-dimethoxyphenyl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronic acid derivative, which is commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .

Mode of Action

The mode of action of (4-Chloro-2,6-dimethoxyphenyl)boronic acid involves its interaction with a transition metal catalyst, typically palladium, in a Suzuki-Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group. In the transmetalation step, the boronic acid group of the compound is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which (4-Chloro-2,6-dimethoxyphenyl)boronic acid participates, affects the biochemical pathway of carbon-carbon bond formation . This reaction allows for the construction of complex organic molecules, including pharmaceuticals and polymers . The downstream effects include the synthesis of a wide range of organic compounds with diverse structures and properties .

Pharmacokinetics

It’s known that boronic acids, in general, have good stability and are readily prepared, making them suitable for use in various chemical reactions .

Result of Action

The result of the action of (4-Chloro-2,6-dimethoxyphenyl)boronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic molecules, contributing to the development of new pharmaceuticals and materials .

Action Environment

The action of (4-Chloro-2,6-dimethoxyphenyl)boronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires mild and functional group tolerant conditions . Additionally, the compound should be kept in a dark place, sealed in dry conditions, and at room temperature for optimal stability .

properties

IUPAC Name

(4-chloro-2,6-dimethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO4/c1-13-6-3-5(10)4-7(14-2)8(6)9(11)12/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYKXENLVGSAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1OC)Cl)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20668227
Record name (4-Chloro-2,6-dimethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20668227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-2,6-dimethoxyphenyl)boronic acid

CAS RN

1067228-90-3
Record name (4-Chloro-2,6-dimethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20668227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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